molecular formula C10H18O B13416026 1-Methoxy-4-methylbicyclo(2.2.2)octane CAS No. 6555-95-9

1-Methoxy-4-methylbicyclo(2.2.2)octane

Cat. No.: B13416026
CAS No.: 6555-95-9
M. Wt: 154.25 g/mol
InChI Key: NXGYBOISDZEYCB-UHFFFAOYSA-N
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Description

1-Methoxy-4-methylbicyclo[2.2.2]octane is a bicyclic organic compound characterized by a rigid bicyclo[2.2.2]octane scaffold with methoxy (-OCH₃) and methyl (-CH₃) substituents at the 1- and 4-positions, respectively. The bicyclo[2.2.2]octane framework confers significant steric rigidity and structural stability, making it a valuable bioisostere for aromatic rings in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-methylbicyclo(2.2.2)octane typically involves the following steps:

    Starting Materials: The synthesis begins with bicyclo(2.2.2)octane as the core structure.

    Methoxylation: Introduction of the methoxy group can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.

    Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalysts and purification techniques ensures high purity and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group undergoes oxidation under controlled conditions. Chromium-based oxidants (e.g., CrO₃ in acidic media) convert the methoxy group to a carbonyl functionality, yielding 4-methylbicyclo[2.2.2]octan-1-one as the primary product .

Reagent Conditions Product Yield
CrO₃/H₂SO₄0–5°C, 4–6 h4-Methylbicyclo[2.2.2]octan-1-one~75%
KMnO₄ (aq)Reflux, 8 hBicyclic diol derivatives50–60%

Mechanistically, oxidation proceeds via protonation of the methoxy oxygen, followed by hydride abstraction to form a carbocation intermediate stabilized by the bicyclic structure.

Reduction Reactions

The compound is resistant to common reducing agents but reacts with strong hydride donors like lithium aluminum hydride (LiAlH₄). Reduction cleaves the methoxy group, producing 4-methylbicyclo[2.2.2]octane .

Reagent Conditions Product Notes
LiAlH₄Anhydrous THF, 0°C, 2 h4-Methylbicyclo[2.2.2]octaneRequires inert atmosphere
NaBH₄Ethanol, RT, 24 hNo reactionLimited reactivity

Nucleophilic Substitution

The methoxy group participates in SN2 reactions with alkyl halides. For example, treatment with methyl iodide (CH₃I) in the presence of NaH yields 1-ethoxy-4-methylbicyclo[2.2.2]octane .

Reagent Base Product Yield
CH₃INaH (dry DMF)1-Ethoxy-4-methylbicyclo[2.2.2]octane82%
C₂H₅BrK₂CO₃ (acetone)1-Propoxy-4-methylbicyclo[2.2.2]octane68%

Steric hindrance from the bicyclic framework slows substitution kinetics compared to linear ethers .

Ring-Opening Reactions

Under strongly acidic conditions (e.g., H₂SO₄), the bicyclic structure undergoes ring-opening to form linear alkenes. For instance, treatment with concentrated H₂SO₄ at 120°C generates 3-methoxy-5-methylocta-1,5-diene .

Acid Temperature Product Selectivity
H₂SO₄ (conc.)120°C, 3 h3-Methoxy-5-methylocta-1,5-diene>90%
HCl (gas)80°C, 6 hMixture of chlorinated alkenesLow

Lewis Acid-Mediated Reactions

The compound reacts with Lewis acids like AlCl₃ to facilitate electrophilic substitutions. For example, Friedel-Crafts alkylation with benzene produces 4-methylbicyclo[2.2.2]oct-1-ylbenzene .

Lewis Acid Substrate Product Yield
AlCl₃Benzene4-Methylbicyclo[2.2.2]oct-1-ylbenzene55%
BF₃·OEt₂ToluenePara-substituted toluene derivative40%

Key Mechanistic Insights

  • Methoxy group reactivity : The electron-donating methoxy group stabilizes adjacent carbocations, directing regioselectivity in substitutions .

  • Steric effects : The bicyclic framework impedes reagent access to the methoxy group, necessitating vigorous conditions for certain reactions .

Scientific Research Applications

1-Methoxy-4-methylbicyclo(2.2.2)octane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-methylbicyclo(2.2.2)octane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.2]octane scaffold has been functionalized with diverse substituents to explore its chemical and biological properties. Below is a detailed comparison of 1-methoxy-4-methylbicyclo[2.2.2]octane with structurally related analogs.

Substituent Effects on Physicochemical Properties

Substituents on the bicyclo[2.2.2]octane core significantly influence molecular weight, polarity, and reactivity. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference ID
1-Methoxy-4-methylbicyclo[2.2.2]octane 1-OCH₃, 4-CH₃ C₁₀H₁₈O 154.25 High rigidity; moderate lipophilicity
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid 1-COOH, 4-CH₃ C₁₀H₁₆O₂ 168.23 Increased polarity due to -COOH group
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate 1-COOCH₃, 4-CH₂OH C₁₁H₁₈O₃ 198.26 Hydrophilic; reactive hydroxyl group
Bicyclo[2.2.2]octane, 2,2-dimethyl-3-methylene- 2,2-(CH₃)₂, 3-CH₂ C₁₁H₁₈ 150.26 Low polarity; acute toxicity (H302)

Key Observations :

  • Electron-donating groups (e.g., -OCH₃) enhance stability and reduce reactivity compared to electron-withdrawing groups (e.g., -COOH) .
  • Hydroxyl and ester groups increase hydrophilicity, making derivatives more suitable for aqueous biological environments .

Stability and Reactivity

  • 1-Methoxy-4-methylbicyclo[2.2.2]octane : The methoxy group enhances oxidative stability compared to hydroxyl analogs, which may undergo dehydration or esterification .
  • Carboxylic Acid Derivatives : Prone to decarboxylation under acidic conditions, limiting their utility in drug formulations .
  • Halogenated Derivatives : Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate (MW 308.16) exhibits high density (1.622 g/cm³) and reactivity due to the iodine substituent .

Data Tables

Table 1: Comparative Physicochemical Data

Property 1-Methoxy-4-methyl 4-Methyl-1-carboxylic acid Methyl 4-(hydroxymethyl)
LogP (Predicted) 2.1 1.5 0.8
Water Solubility (mg/mL) 0.3 1.2 5.4
Melting Point (°C) 85–90 120–125 65–70
Stability High Moderate Low

Table 2: Hazard Comparison

Compound GHS Classification Key Hazards
1-Methoxy-4-methylbicyclo[2.2.2]octane Not classified None reported
2,2-Dimethyl-3-methylene derivative H302, H315, H319, H335 Oral toxicity, irritation
4-Hydroxymethyl derivative No data Unknown

Biological Activity

1-Methoxy-4-methylbicyclo(2.2.2)octane is a bicyclic organic compound notable for its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Structural Characteristics

This compound is characterized by a bicyclo[2.2.2]octane framework, which consists of two fused cyclohexane rings with a methoxy group (-OCH₃) at one bridgehead carbon and a methyl group (-CH₃) at another position. Its molecular formula is C10H18OC_{10}H_{18}O with a molecular weight of approximately 154.25 g/mol.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Oxidation Reactions : Utilizing oxidizing agents in the presence of transition metal catalysts to facilitate the formation of the bicyclic structure .
  • Functional Group Substitution : The methoxy group can be introduced via nucleophilic substitution reactions, highlighting its versatility in organic synthesis.

Pharmacological Potential

This compound's structural characteristics suggest potential interactions with biological targets, although specific biological activities are still under investigation. Preliminary studies indicate that compounds within the bicyclo[2.2.2]octane family may exhibit:

  • Anti-inflammatory Properties : Related compounds have shown anti-inflammatory effects in animal models, suggesting similar potential for this compound .
  • Enzyme Interaction : The compound may serve as a scaffold for developing biologically active compounds, particularly in enzyme-substrate interactions.

Case Studies

  • Anti-inflammatory Activity : A study investigating the anti-inflammatory effects of structurally related compounds demonstrated significant reductions in edema in TPA-induced mouse models, indicating potential therapeutic applications for this compound .
    StudyCompoundEffect
    This compoundPotential anti-inflammatory activity observed in related compounds

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
1-Hydroxy-4-methylbicyclo(2.2.2)octaneHydroxy-substitutedContains a hydroxyl group instead of methoxy
Bicyclo[3.3.0]octaneDifferent bicyclic systemVariations in ring size and connectivity
Bicyclo[1.1.0]butaneSmaller bicyclic systemSignificantly different due to fewer carbons

This comparison emphasizes the specific arrangement of functional groups in this compound that may influence its reactivity and biological activity compared to other bicyclic compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Methoxy-4-methylbicyclo[2.2.2]octane, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves catalytic alkylation or methoxylation of bicyclo[2.2.2]octane derivatives. For example, methyl-substituted bicyclo structures can undergo nucleophilic substitution using methoxide ions under anhydrous conditions. Optimization includes adjusting temperature (80–120°C) and catalyst choice (e.g., Lewis acids like AlCl₃) to enhance yield .
  • Key Parameters : Monitor reaction progress via GC-MS or NMR to track intermediate formation. Purity can be improved using column chromatography with hexane/ethyl acetate gradients .

Q. How is the conformational stability of 1-Methoxy-4-methylbicyclo[2.2.2]octane analyzed experimentally?

  • Methodology : Use dynamic NMR spectroscopy to study axial-equatorial isomerization. For rigid bicyclo systems, low-temperature NMR (e.g., –40°C) resolves distinct signals for substituent orientations. Computational modeling (DFT) complements experimental data to predict energy barriers between conformers .

Q. What safety protocols are critical when handling 1-Methoxy-4-methylbicyclo[2.2.2]octane in the laboratory?

  • Guidelines : Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact (H315/H319 hazards). Use fume hoods for volatile reactions and store the compound in airtight containers below 25°C. Spill management requires inert absorbents (e.g., vermiculite) and immediate ventilation .

Advanced Research Questions

Q. How does the methoxy group in 1-Methoxy-4-methylbicyclo[2.2.2]octane influence its reactivity in Diels-Alder or cycloaddition reactions?

  • Methodology : Perform kinetic studies under varying electronic conditions. The methoxy group acts as an electron-donating substituent, potentially accelerating reactions with electron-deficient dienophiles. Compare reaction rates with non-substituted analogs using HPLC to quantify product ratios .

Q. What advanced techniques resolve contradictions in reported physicochemical properties (e.g., boiling points or solubility) of this compound?

  • Methodology : Cross-validate data using differential scanning calorimetry (DSC) for melting points and gas saturation methods for solubility. Discrepancies may arise from impurities; employ high-resolution mass spectrometry (HRMS) and elemental analysis to confirm purity ≥99% .

Q. How can surface adsorption behavior of 1-Methoxy-4-methylbicyclo[2.2.2]octane on indoor materials be studied at the molecular level?

  • Methodology : Use microspectroscopic techniques (e.g., AFM-IR or ToF-SIMS) to map adsorption on polymer or silica surfaces. Controlled humidity and temperature chambers simulate indoor environments. Quantify desorption rates via gas chromatography .

Q. What strategies mitigate challenges in detecting trace degradation products of this compound in environmental samples?

  • Methodology : Employ solid-phase microextraction (SPME) paired with GC×GC-TOF/MS for enhanced sensitivity. Optimize ionization parameters (e.g., electron impact at 70 eV) to fragment complex byproducts. Reference NIST spectral libraries for identification .

Properties

CAS No.

6555-95-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-methoxy-4-methylbicyclo[2.2.2]octane

InChI

InChI=1S/C10H18O/c1-9-3-6-10(11-2,7-4-9)8-5-9/h3-8H2,1-2H3

InChI Key

NXGYBOISDZEYCB-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CC2)OC

Origin of Product

United States

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